molecular formula C18H21NO2 B5778587 N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide CAS No. 6081-14-7

N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5778587
CAS RN: 6081-14-7
M. Wt: 283.4 g/mol
InChI Key: JKEMZBCURHUQTK-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide, also known as propofol, is a commonly used anesthetic agent in medical practice. It was first synthesized in 1977 by Dr. John B. Glen and his team at Imperial Chemical Industries (ICI) in the United Kingdom. Propofol is a short-acting intravenous sedative-hypnotic agent that is widely used for induction and maintenance of anesthesia, as well as for sedation in critically ill patients.

Mechanism of Action

Propofol acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane, leading to sedation and anesthesia.
Biochemical and physiological effects:
Propofol has been shown to have a number of biochemical and physiological effects, including decreased cerebral metabolic rate, decreased cerebral blood flow, and decreased intracranial pressure. It also has antiemetic properties and has been shown to decrease postoperative nausea and vomiting.

Advantages and Limitations for Lab Experiments

Propofol has several advantages for use in laboratory experiments, including its rapid onset of action, short duration of effect, and ease of administration. However, it also has some limitations, including its potential for respiratory depression and its effects on blood pressure and heart rate.

Future Directions

There are several potential future directions for research on N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its effects on different types of GABA receptors, and the exploration of its potential therapeutic uses in conditions such as traumatic brain injury and stroke.
In conclusion, N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide is a widely used anesthetic agent with a well-established mechanism of action and a range of biochemical and physiological effects. While it has several advantages for laboratory experiments, it also has some limitations that must be taken into account. Further research is needed to fully understand the potential therapeutic uses of N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide and to develop new formulations with improved pharmacokinetic properties.

Synthesis Methods

Propofol is synthesized by the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropylphenol propylene glycol ether. This intermediate is then reacted with chloroacetyl chloride and sodium hydroxide to form N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

Propofol has been extensively studied for its anesthetic properties and its effects on the central nervous system. It has been shown to have a rapid onset of action and a short duration of effect, making it ideal for use in surgical procedures. In addition, N-(2-isopropylphenyl)-2-(2-methylphenoxy)acetamide has been used for sedation in critically ill patients, as well as for the treatment of status epilepticus.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-4-8-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEMZBCURHUQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976284
Record name 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid

CAS RN

6081-14-7
Record name 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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